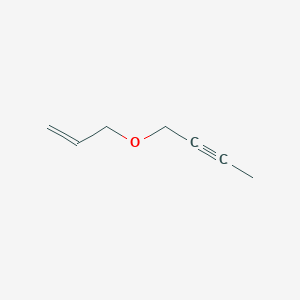![molecular formula C13H16N2O3 B13976517 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one is an organic compound that features a piperidine ring substituted with a 4-nitrophenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one typically involves the condensation of 4-nitrobenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the piperidin-4-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a carbon dioxide atmosphere.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction of the nitro group: 1-[2-(4-Aminophenyl)ethyl]piperidin-4-one.
Reduction of the carbonyl group: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-ol.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparación Con Compuestos Similares
1-[2-(4-Nitrophenyl)ethyl]piperidine: Similar structure but lacks the carbonyl group.
1-(4-Nitrophenyl)piperidin-2-one: Similar structure but with the nitro group directly attached to the piperidine ring.
1-(4-Nitrophenyl)piperidine: Similar structure but lacks the ethyl group.
Uniqueness: 1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one is unique due to the presence of both the nitro group and the piperidin-4-one ring, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
1-[2-(4-nitrophenyl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C13H16N2O3/c16-13-6-9-14(10-7-13)8-5-11-1-3-12(4-2-11)15(17)18/h1-4H,5-10H2 |
Clave InChI |
QIMMRTXQVDAIRO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


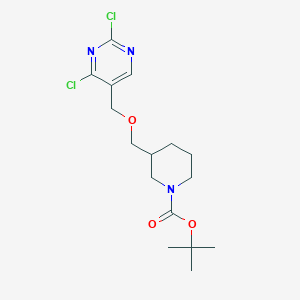
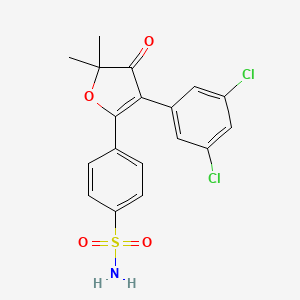
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)

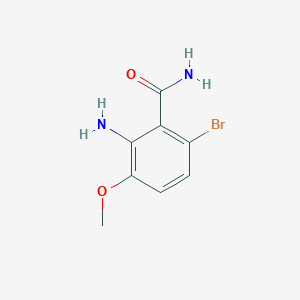

![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
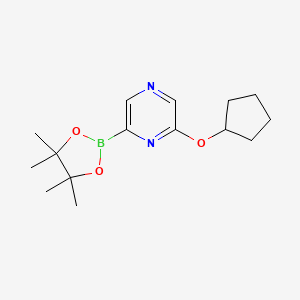
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
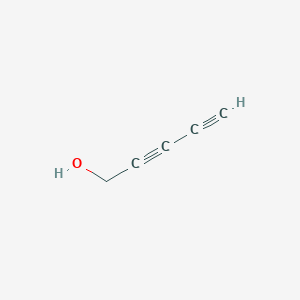
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
